3-chloro-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
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Overview
Description
This compound belongs to the class of imidazole-containing molecules. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures . Our focus here is on the specific compound you’ve mentioned.
Preparation Methods
The synthesis of this compound involves the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic conditions. The resulting compound, 3-chloro-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide , has been characterized . Industrial production methods may vary, but this synthetic route provides a starting point.
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
The compound’s applications span multiple fields:
Chemistry: It serves as a building block for designing new molecules.
Biology: Researchers explore its interactions with biological macromolecules.
Medicine: Investigate its potential as a drug candidate.
Industry: Applications in materials science, catalysis, and more.
Mechanism of Action
The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, it’s essential to compare this compound’s properties, reactivity, and applications with related molecules.
Remember that scientific research continually evolves, so staying up-to-date with the latest findings is crucial
Properties
Molecular Formula |
C17H15ClN4O3S |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H15ClN4O3S/c1-2-25-14-6-3-9(7-11(14)18)15(23)22-17(26)19-10-4-5-12-13(8-10)21-16(24)20-12/h3-8H,2H2,1H3,(H2,20,21,24)(H2,19,22,23,26) |
InChI Key |
WHIQDUAVMHSHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)Cl |
Origin of Product |
United States |
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